molecular formula C8H13NO B8010831 2-Methyl-8-azabicyclo[3.2.1]octan-3-one

2-Methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B8010831
M. Wt: 139.19 g/mol
InChI Key: QGZPOIOGWQCRBQ-UHFFFAOYSA-N
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Description

2-Methyl-8-azabicyclo[3.2.1]octan-3-one, also known as tropinone, is a bicyclic organic compound with the molecular formula C_8H_13NO. It is a key intermediate in the biosynthesis of tropane alkaloids, which are naturally occurring compounds found in plants such as Atropa belladonna (deadly nightshade) and Erythroxylum coca (coca plant). Tropinone is notable for its role in the synthesis of important medicinal compounds, including atropine and cocaine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tropinone can be synthesized through several methods, with one of the most well-known being the Robinson tropinone synthesis. This method involves the following steps:

    Mannich Reaction: Acetone, succinaldehyde, and methylamine react in the presence of an acid catalyst to form a Mannich base.

    Cyclization: The Mannich base undergoes cyclization to form tropinone.

The reaction conditions typically involve:

    Temperature: Moderate temperatures around 25-30°C.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of tropinone often involves the same principles as laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Tropinone undergoes various chemical reactions, including:

    Reduction: Tropinone can be reduced to tropine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidation of tropinone can lead to the formation of tropinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl group.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).

    Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Tropine: Formed by the reduction of tropinone.

    Tropinone Derivatives: Formed through various oxidation and substitution reactions.

Scientific Research Applications

Tropinone has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in the biosynthesis of tropane alkaloids.

    Medicine: Tropinone derivatives are used in the development of pharmaceuticals such as atropine, which is used to treat bradycardia (slow heart rate) and as an antidote for certain types of poisoning.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tropinone and its derivatives involves interaction with various molecular targets and pathways:

    Molecular Targets: Tropinone derivatives, such as atropine, act on muscarinic acetylcholine receptors, blocking the action of acetylcholine.

    Pathways Involved: The inhibition of acetylcholine receptors leads to various physiological effects, including increased heart rate and reduced secretions.

Comparison with Similar Compounds

Tropinone is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:

    Tropine: A reduced form of tropinone, used in the synthesis of other tropane alkaloids.

    Pseudotropine: An isomer of tropine with different pharmacological properties.

    Nortropinone: A derivative of tropinone with a similar structure but different reactivity.

Tropinone’s uniqueness lies in its role as a key intermediate in the biosynthesis of tropane alkaloids and its versatility in synthetic organic chemistry.

Properties

IUPAC Name

2-methyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPOIOGWQCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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